N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide, also known as FLB-5, is a chemical compound that has gained attention in the scientific community due to its potential use in medical research. FLB-5 belongs to the class of benzimidazole derivatives and has been shown to exhibit promising pharmacological properties.
Scientific Research Applications
- Anticancer Properties Research Findings: Studies have shown that this compound exhibits biological activity against certain types of cancer cells. Its potential as an anticancer agent warrants further investigation.
- Antibacterial and Antifungal Activity Research Findings: N-(4-fluorobenzyl)-1H-benzo[d]imidazole-6-carboxamide has demonstrated antibacterial and antifungal effects in vitro. Researchers are exploring its potential as a novel antimicrobial agent.
- Research Findings : Preliminary studies suggest that this compound may interact with opioid receptors, affecting pain perception and neuronal signaling. Further studies are needed to understand its full neurological profile .
- Research Findings : Researchers have explored the metabolic pathways of related fentanyl analogs, including N-(4-fluorobenzyl)-1H-benzo[d]imidazole-6-carboxamide. These studies contribute to our understanding of its pharmacokinetics and potential toxicity .
- Research Findings : Studies have identified specific targets affected by this compound, shedding light on its biochemical effects. These insights may guide drug development and therapeutic strategies .
- Boron-Containing Compounds in Research Research Findings: Potassium trifluoro [(4-fluorophenyl)methyl]boranuide (KFMB), a related boron-containing compound, has been used in various scientific applications. Researchers explore KFMB’s biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Neurological Research
Metabolic Pathways and Toxicity
Biochemical Effects and Mechanisms
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share a similar structure with benzimidazole, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that indole derivatives, which share structural similarities with benzimidazole, can affect a wide range of biochemical pathways . These pathways could potentially be involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It’s known that indole derivatives can exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially have a wide range of molecular and cellular effects.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c16-12-4-1-10(2-5-12)8-17-15(20)11-3-6-13-14(7-11)19-9-18-13/h1-7,9H,8H2,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLPVNUFEYLEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)N=CN3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide |
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